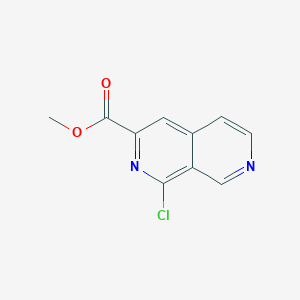

Methyl 1-chloro-2,7-naphthyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

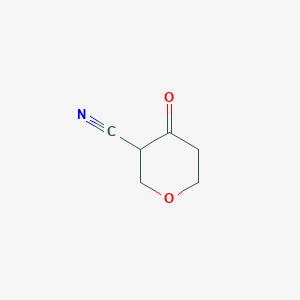

“Methyl 1-chloro-2,7-naphthyridine-3-carboxylate” is a chemical compound with the CAS Number: 1250443-81-2 . It has a molecular weight of 222.63 and its IUPAC name is methyl 1-chloro [2,7]naphthyridine-3-carboxylate .

Synthesis Analysis

The synthesis of naphthyridine derivatives, including “Methyl 1-chloro-2,7-naphthyridine-3-carboxylate”, has been a topic of interest in the field of medicinal chemistry due to their diverse biological activities . Various strategies have been employed for their synthesis, such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis

The InChI code for “Methyl 1-chloro-2,7-naphthyridine-3-carboxylate” is 1S/C10H7ClN2O2/c1-15-10 (14)8-4-6-2-3-12-5-7 (6)9 (11)13-8/h2-5H,1H3 .Chemical Reactions Analysis

The reactivity of naphthyridine derivatives has been studied extensively. They react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis

“Methyl 1-chloro-2,7-naphthyridine-3-carboxylate” is a powder at room temperature .Applications De Recherche Scientifique

Antibacterial Agents Synthesis

Research by Bouzard et al. (1992) delved into the synthesis and structure-activity relationships of fluoronaphthyridines, including derivatives similar to Methyl 1-chloro-2,7-naphthyridine-3-carboxylate, to develop potent antibacterial agents. These compounds showed significant in vitro and in vivo antibacterial activities, highlighting their potential as therapeutic agents (Bouzard et al., 1992).

Histochemical Techniques

Burstone (1959) explored complex naphthols and methylene compounds for demonstrating tissue oxidase activity, introducing a new class of histochemical reagents. These findings could be relevant to the study of compounds like Methyl 1-chloro-2,7-naphthyridine-3-carboxylate in biochemical and medical research (Burstone, 1959).

Protein Tyrosine Kinases Inhibitors

Thompson et al. (2000) synthesized 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, which are related compounds, as selective inhibitors of pp60c-src, a protein tyrosine kinase. These compounds' synthesis and biological evaluation underscore their importance in developing targeted cancer therapies (Thompson et al., 2000).

Synthetic Methodologies

Kiely (1991) focused on the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, illustrating advanced synthetic routes that could be applicable to the synthesis of Methyl 1-chloro-2,7-naphthyridine-3-carboxylate and related compounds (Kiely, 1991).

Silver-Catalyzed Tandem Synthesis

Verma et al. (2013) described an efficient silver-catalyzed synthesis of highly functionalized naphthyridines, showcasing a method that could be applied to the synthesis of Methyl 1-chloro-2,7-naphthyridine-3-carboxylate derivatives. This approach demonstrates the utility of metal-catalyzed reactions in constructing complex nitrogen-containing heterocycles (Verma et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

The future directions for “Methyl 1-chloro-2,7-naphthyridine-3-carboxylate” and other naphthyridine derivatives could involve further exploration of their synthesis methods, reactivity, and potential applications in medicinal chemistry and materials science . Their diverse biological activities make them promising candidates for drug development .

Propriétés

IUPAC Name |

methyl 1-chloro-2,7-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)8-4-6-2-3-12-5-7(6)9(11)13-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTLYZXPSWAJOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C2C=NC=CC2=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-chloro-2,7-naphthyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2985211.png)

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane](/img/structure/B2985213.png)

![1-[4-(2-Chloro-4-fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2985215.png)

![(3-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2985216.png)

![Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B2985219.png)

![N-[(5-Chlorothiophen-2-yl)methyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2985222.png)